molecular formula C25H24Cl2N2O2S B11645192 Tert-butyl 6-[(4-chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate

Tert-butyl 6-[(4-chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11645192
M. Wt: 487.4 g/mol
InChI Key: DZRGHWXYVHMMJB-UHFFFAOYSA-N
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Description

Tert-butyl 6-[(4-chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a multifaceted structure This compound is characterized by the presence of various functional groups, including a tert-butyl ester, a cyano group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-[(4-chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, which is often synthesized through a Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions.

Subsequent steps involve the introduction of the 4-chlorobenzylsulfanyl and 4-chlorophenyl groups through nucleophilic substitution reactions. The tert-butyl ester group is usually introduced via esterification reactions, often using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-[(4-chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The chlorobenzylsulfanyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-[(4-chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate would depend on its specific application. In medicinal chemistry, it could act as an enzyme inhibitor or receptor modulator. The presence of the dihydropyridine ring suggests potential interactions with calcium channels, similar to other dihydropyridine derivatives used as calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative used in the treatment of hypertension.

    Nicardipine: Similar in structure and function to nifedipine and amlodipine.

Uniqueness

Tert-butyl 6-[(4-chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate is unique due to the presence of the chlorobenzylsulfanyl and chlorophenyl groups, which could confer distinct biological activities and chemical properties compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C25H24Cl2N2O2S

Molecular Weight

487.4 g/mol

IUPAC Name

tert-butyl 4-(4-chlorophenyl)-6-[(4-chlorophenyl)methylsulfanyl]-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C25H24Cl2N2O2S/c1-15-21(24(30)31-25(2,3)4)22(17-7-11-19(27)12-8-17)20(13-28)23(29-15)32-14-16-5-9-18(26)10-6-16/h5-12,22,29H,14H2,1-4H3

InChI Key

DZRGHWXYVHMMJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC2=CC=C(C=C2)Cl)C#N)C3=CC=C(C=C3)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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